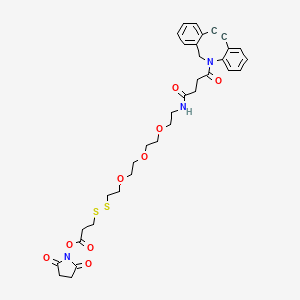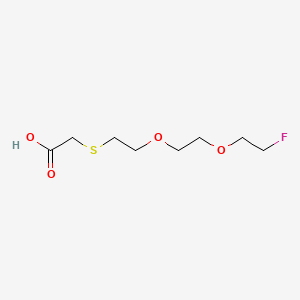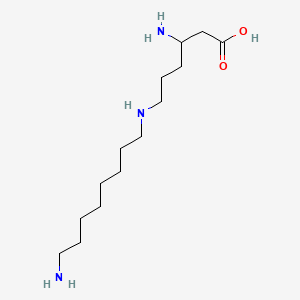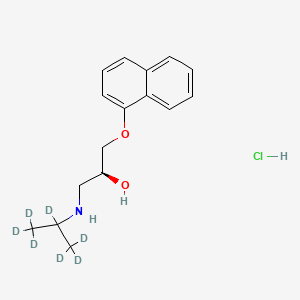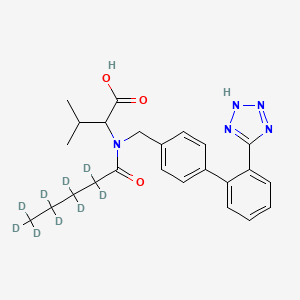
Mc-Dexamethasone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone involves multiple steps, starting from the basic steroid structure. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methylating agents like methyl iodide in the presence of a strong base .
Industrial Production Methods
Industrial production of dexamethasone often employs large-scale chemical synthesis techniques, ensuring high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to monitor the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dexamethasone undergoes various chemical reactions, including:
Oxidation: Dexamethasone can be oxidized to form 11-keto derivatives.
Reduction: Reduction reactions can convert dexamethasone to its corresponding alcohol derivatives.
Substitution: Halogenation and methylation are common substitution reactions involving dexamethasone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like diethylaminosulfur trifluoride and methylating agents like methyl iodide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of dexamethasone, such as 11-keto dexamethasone, dexamethasone alcohol, and fluorinated or methylated dexamethasone .
Applications De Recherche Scientifique
Dexamethasone has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of steroid chemistry and synthesis.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell growth and differentiation.
Mécanisme D'action
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, forming a steroid-receptor complex that translocates to the nucleus. This complex binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses . The molecular targets include cytokines, chemokines, and other inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Betamethasone: A synthetic glucocorticoid with a similar structure but different pharmacokinetic properties.
Uniqueness
Dexamethasone is unique due to its high potency and long duration of action compared to other glucocorticoids. Its fluorination at the 9α position and methylation at the 16α position enhance its anti-inflammatory and immunosuppressant effects, making it a preferred choice for treating severe inflammatory conditions .
Propriétés
Formule moléculaire |
C29H38FN3O6 |
|---|---|
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
1-[3-[(2E)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C29H38FN3O6/c1-17-13-21-20-6-5-18-14-19(35)9-10-26(18,2)28(20,30)23(36)15-27(21,3)29(17,39)22(16-34)32-31-11-4-12-33-24(37)7-8-25(33)38/h7-10,14,17,20-21,23,31,34,36,39H,4-6,11-13,15-16H2,1-3H3/b32-22+/t17-,20+,21+,23+,26+,27+,28+,29+/m1/s1 |
Clé InChI |
XIJUSUBFGKYFLV-ODHRWBNGSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(/C(=N/NCCCN5C(=O)C=CC5=O)/CO)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=NNCCCN5C(=O)C=CC5=O)CO)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



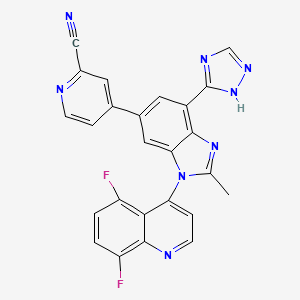

![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
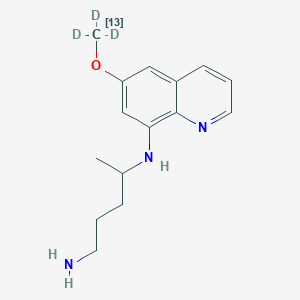
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
